molecular formula C10H13NO3 B8409461 (3-Methyl-2-oxo-2H-pyridin-1-yl)-acetic acid ethyl ester

(3-Methyl-2-oxo-2H-pyridin-1-yl)-acetic acid ethyl ester

Cat. No. B8409461
M. Wt: 195.21 g/mol
InChI Key: LTSFQBOUAGMNFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Methyl-2-oxo-2H-pyridin-1-yl)-acetic acid ethyl ester is a useful research compound. Its molecular formula is C10H13NO3 and its molecular weight is 195.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3-Methyl-2-oxo-2H-pyridin-1-yl)-acetic acid ethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Methyl-2-oxo-2H-pyridin-1-yl)-acetic acid ethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(3-Methyl-2-oxo-2H-pyridin-1-yl)-acetic acid ethyl ester

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

ethyl 2-(3-methyl-2-oxopyridin-1-yl)acetate

InChI

InChI=1S/C10H13NO3/c1-3-14-9(12)7-11-6-4-5-8(2)10(11)13/h4-6H,3,7H2,1-2H3

InChI Key

LTSFQBOUAGMNFZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C=CC=C(C1=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2-hydroxy-3-methyl-pyridine (4.1 g, 37 mmol), ethyl bromoacetate (5.9 g, 35 mmol) and potassium carbonate (4.9 g, 35 mmol) in DMF (60 ml) was stirred at rt for 16 h. After evaporation of the solvent and extractive workup (ethyl acetate/water) the organic phase was concentrated and chromatographed (SiO2, heptane:ethyl acetate=100:0 to 40:60). The title compound elutes as the second product and was isolated as a colorless liquid (6.1g, 84%). MS: m/e=196.0[M+H]+.
Quantity
4.1 g
Type
reactant
Reaction Step One
Quantity
5.9 g
Type
reactant
Reaction Step One
Quantity
4.9 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Yield
84%

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